Cas no 2171769-12-1 (2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid)

2-Cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its cyclobutyl and methyl substituents introduce steric constraints, enabling the modulation of peptide conformation and stability. The Fmoc group ensures compatibility with solid-phase peptide synthesis (SPPS), facilitating selective deprotection under mild basic conditions. This compound is particularly valuable for constructing structurally diverse peptides with enhanced rigidity or targeted binding properties. Its high purity and well-defined reactivity make it suitable for research in medicinal chemistry and bioconjugation. Careful handling is recommended due to its sensitivity to light and moisture.
2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid structure
2171769-12-1 structure
Product name:2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid
CAS No:2171769-12-1
MF:C26H30N2O5
MW:450.526807308197
CID:6223445
PubChem ID:165514332

2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid
    • 2171769-12-1
    • EN300-1523017
    • 2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
    • Inchi: 1S/C26H30N2O5/c1-16(24(29)28-23(25(30)31)17-7-6-8-17)13-14-27-26(32)33-15-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,16-17,22-23H,6-8,13-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)
    • InChI Key: PNRBCGXIADRVNS-UHFFFAOYSA-N
    • SMILES: OC(C(C1CCC1)NC(C(C)CCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 450.21547206g/mol
  • Monoisotopic Mass: 450.21547206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 10
  • Complexity: 687
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 4.2

2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1523017-1000mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
1000mg
$3368.0 2023-09-26
Enamine
EN300-1523017-10000mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
10000mg
$14487.0 2023-09-26
Enamine
EN300-1523017-500mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
500mg
$3233.0 2023-09-26
Enamine
EN300-1523017-5000mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
5000mg
$9769.0 2023-09-26
Enamine
EN300-1523017-100mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
100mg
$2963.0 2023-09-26
Enamine
EN300-1523017-2500mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
2500mg
$6602.0 2023-09-26
Enamine
EN300-1523017-1.0g
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
1g
$0.0 2023-06-05
Enamine
EN300-1523017-250mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
250mg
$3099.0 2023-09-26
Enamine
EN300-1523017-50mg
2-cyclobutyl-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanamido]acetic acid
2171769-12-1
50mg
$2829.0 2023-09-26

2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid Related Literature

Additional information on 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid

Recent Advances in the Study of 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid (CAS: 2171769-12-1)

The compound 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid (CAS: 2171769-12-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a cyclobutyl ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, has shown promising potential in peptide synthesis and drug development. The Fmoc group is widely recognized for its utility in solid-phase peptide synthesis (SPPS), offering stability under basic conditions and ease of removal under mild conditions. The incorporation of the cyclobutyl moiety introduces conformational constraints that can enhance binding affinity and selectivity in therapeutic applications.

Recent studies have focused on optimizing the synthesis of 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid to improve yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize the compound and confirm its structural integrity. Researchers have also explored its reactivity in peptide coupling reactions, demonstrating its efficacy as a building block for complex peptide architectures. The compound's stability under various reaction conditions makes it a valuable tool for the synthesis of bioactive peptides and peptidomimetics.

In addition to its synthetic utility, 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid has been investigated for its potential therapeutic applications. Preliminary in vitro studies suggest that derivatives of this compound exhibit activity against specific biological targets, including enzymes and receptors implicated in diseases such as cancer and neurodegenerative disorders. The cyclobutyl ring's rigidity may contribute to enhanced pharmacokinetic properties, such as improved metabolic stability and membrane permeability. These findings highlight the compound's versatility as both a synthetic intermediate and a candidate for further drug discovery efforts.

Future research directions for 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid include exploring its incorporation into larger peptide frameworks and evaluating its biological activity in more complex systems. Additionally, efforts to streamline its synthesis and reduce production costs will be critical for its widespread adoption in both academic and industrial settings. The compound's unique combination of structural features and functional groups positions it as a promising scaffold for the development of novel therapeutics and chemical probes.

In conclusion, 2-cyclobutyl-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidoacetic acid (CAS: 2171769-12-1) represents a valuable addition to the toolkit of chemical biologists and medicinal chemists. Its synthetic versatility, coupled with its potential therapeutic applications, underscores the importance of continued research into its properties and uses. As the field advances, this compound is likely to play an increasingly prominent role in the design and synthesis of next-generation peptide-based drugs and biomaterials.

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